molecular formula C8H4F3N B2606370 2-Ethynyl-4-(trifluoromethyl)pyridine CAS No. 512197-90-9

2-Ethynyl-4-(trifluoromethyl)pyridine

Cat. No.: B2606370
CAS No.: 512197-90-9
M. Wt: 171.122
InChI Key: OGBDFPAAGYXBNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that fluoropyridines, a class of compounds to which 2-ethynyl-4-(trifluoromethyl)pyridine belongs, have interesting and unusual physical, chemical, and biological properties .

Mode of Action

It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound may interact with its targets in a unique manner, potentially leading to different outcomes compared to other similar compounds.

Biochemical Pathways

It is known that fluoropyridines can be used in the synthesis of various biologically active compounds , suggesting that they may have wide-ranging effects on multiple biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the compound may influence its pharmacokinetic properties, as fluorine is known to enhance the bioavailability of many drugs .

Result of Action

Given its potential use in the synthesis of various biologically active compounds , it is likely that the compound could have diverse effects at the molecular and cellular level.

Action Environment

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . This suggests that the presence of fluorine in this compound may enhance its stability and efficacy in various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-4-(trifluoromethyl)pyridine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction , which involves the reaction of 4-(trifluoromethyl)iodopyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and chromatography .

Scientific Research Applications

Chemistry: 2-Ethynyl-4-(trifluoromethyl)pyridine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its incorporation into polymers and other materials can improve their thermal and chemical stability .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Ethynyl-4-(trifluoromethyl)pyridine is unique due to the presence of both an ethynyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-ethynyl-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N/c1-2-7-5-6(3-4-12-7)8(9,10)11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBDFPAAGYXBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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